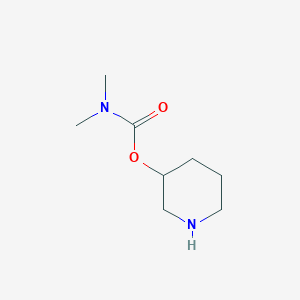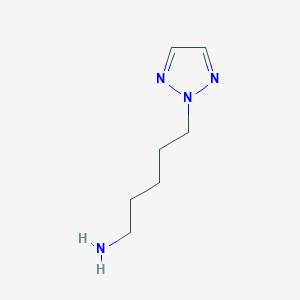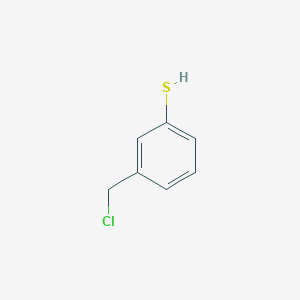
1-(1-Aminocyclohexyl)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclohexyl)cyclohexan-1-OL is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclohexyl)cyclohexan-1-OL typically involves multi-step reactions. One common method includes the reaction of cyclohexanone with ammonia or an amine under reducing conditions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts like Co-NiO dual catalysts have been reported to improve reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclohexyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted cyclohexyl derivatives.
Scientific Research Applications
1-(1-Aminocyclohexyl)cyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclohexyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminocyclohexyl)cyclohexan-1-amine
- 1-(1-Aminocyclohexyl)cyclohexan-1-methanol
Uniqueness
1-(1-Aminocyclohexyl)cyclohexan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile in various applications .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(1-aminocyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h14H,1-10,13H2 |
InChI Key |
WJOUVIGBIJSZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CCCCC2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


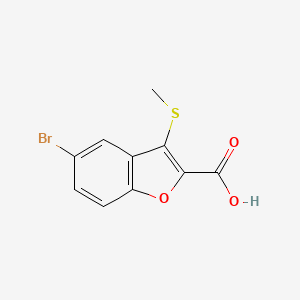

![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
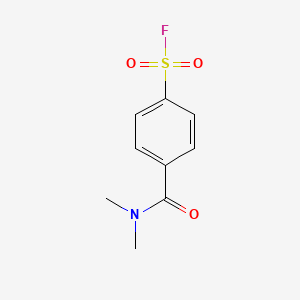
![N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine](/img/structure/B13257447.png)
![Methoxy[(oxolan-3-yl)methyl]amine](/img/structure/B13257452.png)
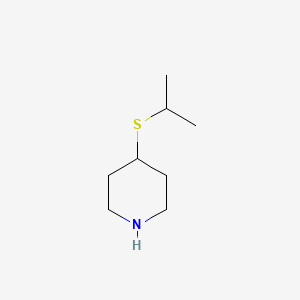
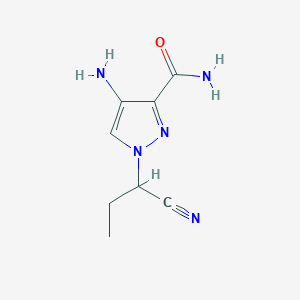
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
